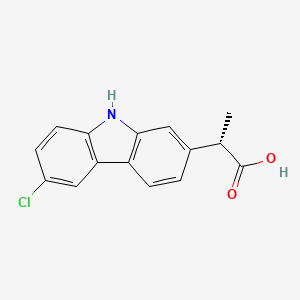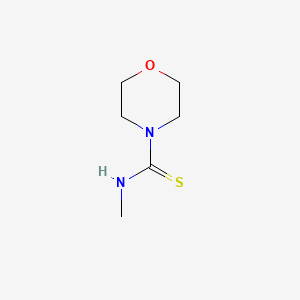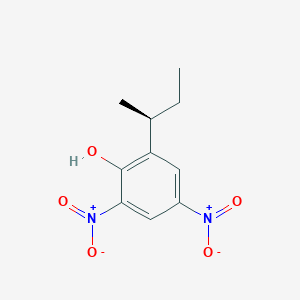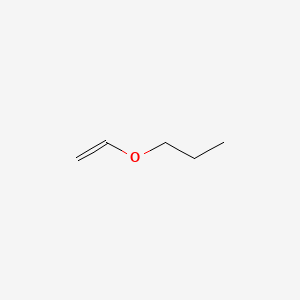
丙烯基丙醚
描述
Propyl vinyl ether: is an organic compound with the molecular formula C5H10O . It is a colorless liquid with a characteristic ether-like odor. This compound is part of the vinyl ether family, which are known for their reactivity and versatility in various chemical reactions. Propyl vinyl ether is used in a variety of applications, including as a monomer in polymerization reactions and as an intermediate in organic synthesis .
科学研究应用
Propyl vinyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.
Biology: Propyl vinyl ether is used in the development of biomaterials and drug delivery systems due to its biocompatibility and reactivity.
Medicine: It is explored for its potential in creating medical coatings and adhesives.
Industry: The compound is utilized in the production of UV-curable coatings, printing inks, and adhesives.
生化分析
Biochemical Properties
Propyl vinyl ether plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of polymers with specific properties. For instance, propyl vinyl ether can undergo cationic polymerization in the presence of catalysts such as boron trifluoride, leading to the formation of poly(vinyl ether) with high degrees of isotacticity . This interaction is crucial for the development of materials with desirable mechanical and adhesive properties.
Cellular Effects
Propyl vinyl ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that propyl vinyl ether can affect the expression of genes involved in polymer synthesis and degradation . Additionally, it has been observed to impact cell signaling pathways related to cell growth and differentiation. The compound’s ability to modulate these pathways makes it a valuable tool in biochemical research and industrial applications.
Molecular Mechanism
At the molecular level, propyl vinyl ether exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzymes involved in polymerization reactions, facilitating the formation of polymer chains . The compound’s molecular structure allows it to interact with active sites of enzymes, leading to enzyme activation or inhibition depending on the context. These interactions result in changes in gene expression and cellular function, highlighting the compound’s versatility in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propyl vinyl ether can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to strong oxidizing agents or acids . Long-term studies have shown that propyl vinyl ether can have lasting effects on cellular function, particularly in in vitro and in vivo models. These temporal effects are essential for understanding the compound’s behavior in various experimental setups.
Dosage Effects in Animal Models
The effects of propyl vinyl ether vary with different dosages in animal models. At low doses, the compound has been observed to facilitate polymerization reactions without causing significant adverse effects . At higher doses, propyl vinyl ether can exhibit toxic effects, including respiratory irritation and skin sensitization . These dosage-dependent effects are crucial for determining safe and effective concentrations for use in research and industrial applications.
Metabolic Pathways
Propyl vinyl ether is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo hydrolysis to form propanol and acetaldehyde, which are further metabolized by cellular enzymes . These metabolic pathways are essential for understanding the compound’s fate in biological systems and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, propyl vinyl ether is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its accumulation in lipid-rich compartments . This distribution pattern is critical for understanding the compound’s localization and its effects on cellular function.
Subcellular Localization
Propyl vinyl ether’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound is predominantly localized in the cytoplasm and lipid-rich organelles, such as the endoplasmic reticulum and Golgi apparatus . These subcellular compartments provide an environment conducive to the compound’s activity, allowing it to participate in various biochemical processes. Additionally, propyl vinyl ether may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its function and activity.
准备方法
Synthetic Routes and Reaction Conditions: Propyl vinyl ether can be synthesized through the Williamson ether synthesis , which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride.
Industrial Production Methods: In industrial settings, propyl vinyl ether is often produced through the catalytic preparation of vinyl ether polymers . This method involves the cationic polymerization of vinyl ether monomers at room temperature under the action of a selected catalyst in a protective atmosphere . The process ensures high stereoregularity and efficient production of the desired vinyl ether polymers.
化学反应分析
Types of Reactions: Propyl vinyl ether undergoes various chemical reactions, including:
Oxidation: Propyl vinyl ether can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert propyl vinyl ether into alcohols.
Substitution: It can participate in substitution reactions, where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like hydrogen bromide or hydrogen iodide.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated ethers and other substituted products.
作用机制
The mechanism of action of propyl vinyl ether involves its reactivity with various chemical species. In polymerization reactions, the vinyl group undergoes cationic polymerization , where the double bond reacts with a cationic initiator to form long polymer chains . The stereoselectivity of the polymerization process is controlled by the chiral environment of the catalyst, leading to the formation of isotactic polymers with desirable properties .
相似化合物的比较
- Ethyl vinyl ether
- Butyl vinyl ether
- Isobutyl vinyl ether
- Cyclohexyl vinyl ether
属性
IUPAC Name |
1-ethenoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5-6-4-2/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGRCEFMXPHEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25585-50-6 | |
| Record name | Propane, 1-(ethenyloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25585-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9061093 | |
| Record name | Propane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-47-6 | |
| Record name | Propyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1-(ethenyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(vinyloxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


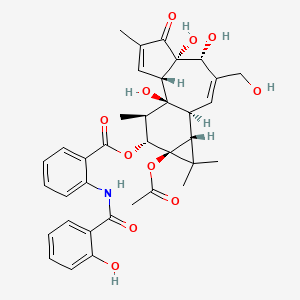

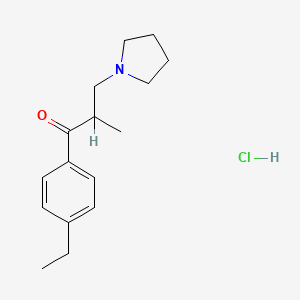
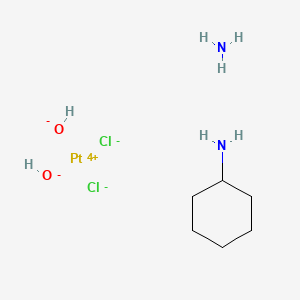
![1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}PYRROLIDINE](/img/structure/B1214016.png)


![N-[anilino(sulfanylidene)methyl]-5-bromo-2-furancarboxamide](/img/structure/B1214021.png)
![N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1214024.png)

